molecular formula C9H7BrN2O3S B8127314 4-(4-Bromopyrazol-1-yl)benzenesulfonic acid

4-(4-Bromopyrazol-1-yl)benzenesulfonic acid

Cat. No.: B8127314
M. Wt: 303.13 g/mol
InChI Key: CCOMTFCUTIFUKZ-UHFFFAOYSA-N
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Description

4-(4-Bromopyrazol-1-yl)benzenesulfonic acid is a chemical compound with the molecular formula C9H7BrN2O3S and a molecular weight of 303.13 g/mol . This compound features a bromopyrazole group attached to a benzenesulfonic acid moiety, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromopyrazol-1-yl)benzenesulfonic acid typically involves the reaction of 4-bromopyrazole with benzenesulfonic acid under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromopyrazol-1-yl)benzenesulfonic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Boron Reagents: Such as boronic acids or esters, used in the coupling reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.

Scientific Research Applications

4-(4-Bromopyrazol-1-yl)benzenesulfonic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromopyrazol-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The bromopyrazole group can interact with enzymes or receptors, modulating their activity. The benzenesulfonic acid moiety can enhance the compound’s solubility and stability, facilitating its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloropyrazol-1-yl)benzenesulfonic acid
  • 4-(4-Fluoropyrazol-1-yl)benzenesulfonic acid
  • 4-(4-Iodopyrazol-1-yl)benzenesulfonic acid

Uniqueness

4-(4-Bromopyrazol-1-yl)benzenesulfonic acid is unique due to the presence of the bromine atom in the pyrazole ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various chemical and biological applications.

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3S/c10-7-5-11-12(6-7)8-1-3-9(4-2-8)16(13,14)15/h1-6H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOMTFCUTIFUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)Br)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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